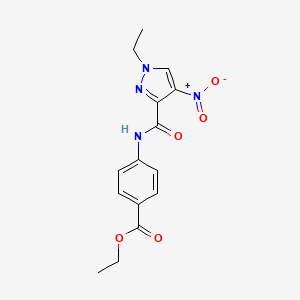
ethyl 4-(1-ethyl-4-nitro-1H-pyrazole-3-amido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(1-ethyl-4-nitro-1H-pyrazole-3-amido)benzoate is a complex organic compound featuring a pyrazole ring, a benzoate ester, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(1-ethyl-4-nitro-1H-pyrazole-3-amido)benzoate typically involves multi-step organic reactions. One common method starts with the preparation of 1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid, which is then converted into the corresponding amide. The final step involves esterification with ethyl benzoate under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(1-ethyl-4-nitro-1H-pyrazole-3-amido)benzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.
Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid.
Substitution: The pyrazole ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst.
Reduction: Sodium hydroxide for ester hydrolysis.
Substitution: Electrophiles such as halogens or sulfonyl chlorides.
Major Products
Oxidation: 1-ethyl-4-amino-1H-pyrazole-3-amido benzoate.
Reduction: 4-(1-ethyl-4-nitro-1H-pyrazole-3-amido)benzoic acid.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Ethyl 4-(1-ethyl-4-nitro-1H-pyrazole-3-amido)benzoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 4-(1-ethyl-4-nitro-1H-pyrazole-3-amido)benzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The pyrazole ring can bind to enzyme active sites, inhibiting their function .
Comparison with Similar Compounds
Similar Compounds
- 1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid
- Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate
- 3-ethyl-4-methyl-1H-pyrazole-5-carboxylic acid
Uniqueness
Ethyl 4-(1-ethyl-4-nitro-1H-pyrazole-3-amido)benzoate is unique due to its combination of a pyrazole ring, nitro group, and benzoate ester. This structure provides a unique set of chemical properties, making it valuable for specific applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
ethyl 4-[(1-ethyl-4-nitropyrazole-3-carbonyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O5/c1-3-18-9-12(19(22)23)13(17-18)14(20)16-11-7-5-10(6-8-11)15(21)24-4-2/h5-9H,3-4H2,1-2H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POMSZXSUPSYVCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)NC2=CC=C(C=C2)C(=O)OCC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














